
4-(4-methoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-methoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one, also known as MMB, is a thiazolone derivative that has been extensively studied for its potential therapeutic properties. This compound has shown promise in the treatment of various diseases, including cancer, inflammation, and infectious diseases. In
Mécanisme D'action
The mechanism of action of 4-(4-methoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one is not fully understood. However, it has been proposed that 4-(4-methoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one exerts its therapeutic effects by modulating various signaling pathways and enzymes. 4-(4-methoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one has been shown to inhibit the activity of enzymes such as COX-2 and MMP-9, which are involved in inflammation and cancer progression. 4-(4-methoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one has also been shown to activate the p53 pathway, which is involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
4-(4-methoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one has been shown to have various biochemical and physiological effects. It has been shown to inhibit cell growth and induce apoptosis in cancer cells. 4-(4-methoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one has also been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation. Additionally, 4-(4-methoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one has exhibited antimicrobial activity against various bacterial and fungal strains.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 4-(4-methoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one is its broad spectrum of activity against various diseases. 4-(4-methoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one has been shown to exhibit anticancer, anti-inflammatory, and antimicrobial activities, making it a promising candidate for the treatment of various diseases. However, one of the limitations of 4-(4-methoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one is its low solubility in water, which can make it difficult to administer in vivo. Additionally, the mechanism of action of 4-(4-methoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one is not fully understood, which can make it challenging to optimize its therapeutic potential.
Orientations Futures
There are several future directions for the research on 4-(4-methoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one. One potential direction is to investigate the pharmacokinetics and pharmacodynamics of 4-(4-methoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one in vivo. This can help to optimize the dosing and administration of 4-(4-methoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one for maximum therapeutic effect. Another potential direction is to investigate the combination of 4-(4-methoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one with other therapeutic agents to enhance its efficacy. Additionally, further research is needed to fully understand the mechanism of action of 4-(4-methoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one and its potential therapeutic targets.
Méthodes De Synthèse
The synthesis of 4-(4-methoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one involves the condensation of 4-methoxybenzaldehyde with 2-methylthio-1,3-thiazol-4-one in the presence of a catalyst. The resulting product is then purified through recrystallization to obtain 4-(4-methoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one in high purity. This synthesis method has been optimized and modified by various researchers to improve the yield and purity of 4-(4-methoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one.
Applications De Recherche Scientifique
4-(4-methoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one has been extensively studied for its potential therapeutic properties. It has been shown to exhibit anticancer, anti-inflammatory, and antimicrobial activities. 4-(4-methoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one has been tested against various cancer cell lines, including breast, lung, and colon cancer, and has shown promising results in inhibiting cell growth and inducing apoptosis. 4-(4-methoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, 4-(4-methoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one has exhibited antimicrobial activity against various bacterial and fungal strains.
Propriétés
IUPAC Name |
(4Z)-4-[(4-methoxyphenyl)methylidene]-2-methylsulfanyl-1,3-thiazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2S2/c1-15-9-5-3-8(4-6-9)7-10-11(14)17-12(13-10)16-2/h3-7H,1-2H3/b10-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBDJTHKLAHPYAB-YFHOEESVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)SC(=N2)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C\2/C(=O)SC(=N2)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-4-(4-methoxybenzylidene)-2-(methylsulfanyl)-1,3-thiazol-5(4H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(2-allylphenoxy)ethyl]-4-methylpiperazine](/img/structure/B5881830.png)
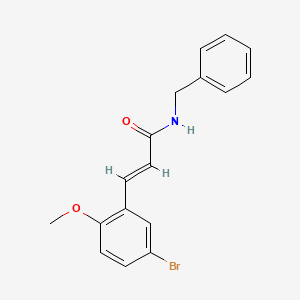
![N-{[(4-ethoxyphenyl)amino]carbonothioyl}-2-fluorobenzamide](/img/structure/B5881843.png)
![ethyl 4-[(cyclopentylamino)carbonothioyl]-1-piperazinecarboxylate](/img/structure/B5881847.png)
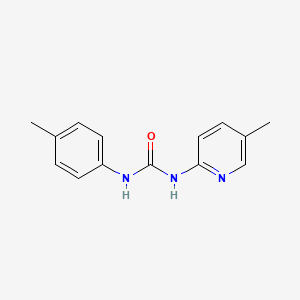

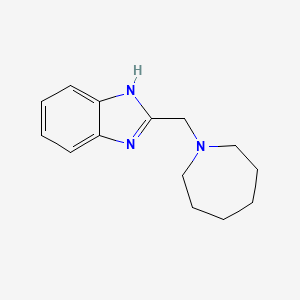
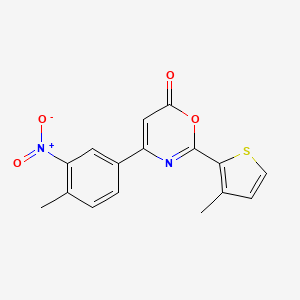

![N-[4-(dimethylamino)phenyl]-4-isopropylbenzamide](/img/structure/B5881889.png)
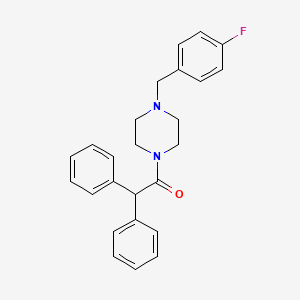
![3,6-dichloro-4-methyl-7-[(3-methylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5881925.png)

![N-(1-{[2-(2,5-dimethoxybenzylidene)hydrazino]carbonyl}-4-phenyl-1,3-butadien-1-yl)benzamide](/img/structure/B5881941.png)